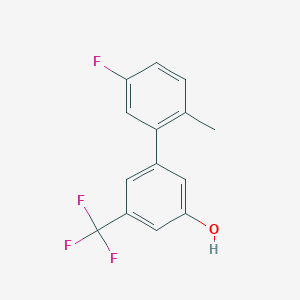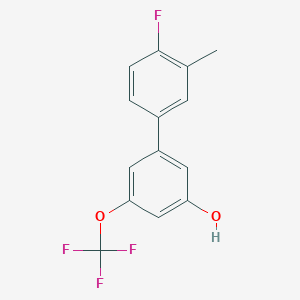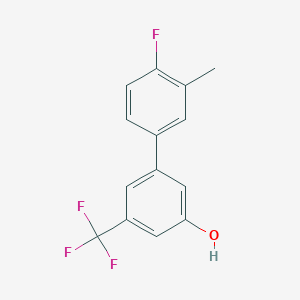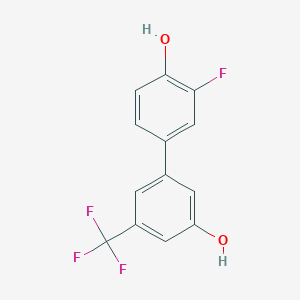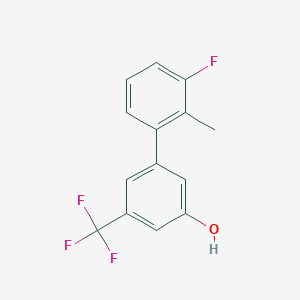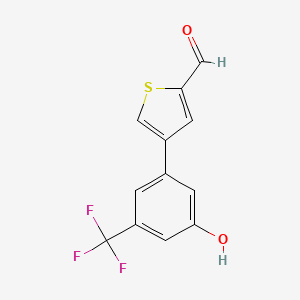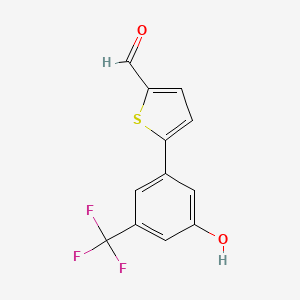
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of various compounds and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) has been studied for its potential use in the treatment of various diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. In addition, its ability to modulate the activity of enzymes and receptors has been studied for its potential use in the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) have been studied in various animal models. Studies have shown that the compound has anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity and stability. It is also relatively easy to prepare and is readily available, making it a convenient and cost-effective option for researchers. However, it should be noted that the compound is toxic and should be handled with care. In addition, its effects on humans have not been extensively studied and it should be used with caution.
Direcciones Futuras
The potential applications of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) are vast and its effects on humans have not been extensively studied. As such, there is a great deal of potential for further research into its potential use in the treatment of various diseases. In addition, further research is needed to better understand its mechanism of action and to identify potential side effects. Finally, further studies are needed to assess the safety and efficacy of the compound in humans.
Métodos De Síntesis
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction yields the desired product in a high yield. Other methods of synthesis include the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic acid and the reaction of 5-fluoro-2-hydroxyphenol with trifluoroacetic anhydride.
Propiedades
IUPAC Name |
4-fluoro-2-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-9-1-2-12(19)11(6-9)7-3-8(13(15,16)17)5-10(18)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVLPFPHQWIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686566 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-30-0 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

